beta-D-Galactopyranoside, phenylmethyl
Description
Contextual Significance in Carbohydrate Chemistry and Biochemistry
In the broader landscape of carbohydrate chemistry, the synthesis of glycosides like phenylmethyl β-D-galactopyranoside is a fundamental pursuit. The glycosidic bond, which links a sugar to another molecule, is central to the structure of a vast array of biologically important molecules, including glycoproteins and glycolipids. The ability to synthesize artificial glycosides with varying aglycone moieties (the non-sugar part) allows for the systematic study of enzyme specificity and the forces governing carbohydrate-protein interactions.
The benzyl (B1604629) group of phenylmethyl β-D-galactopyranoside provides a non-polar handle that influences its interaction with the active sites of enzymes, offering insights into the hydrophobic and steric parameters that govern substrate binding and catalysis. This is particularly important in understanding how enzymes differentiate between various natural and synthetic substrates.
Role as a Model Substrate in Glycosidase Studies
Phenylmethyl β-D-galactopyranoside is primarily recognized for its utility as a model substrate in the study of β-galactosidases (EC 3.2.1.23). These enzymes are responsible for the hydrolysis of terminal non-reducing β-D-galactose residues from various molecules. nih.gov The study of β-galactosidase activity is crucial in various fields, from understanding human genetic disorders like GM1 gangliosidosis to its widespread use as a reporter gene in molecular biology. nih.govnih.gov
The enzymatic hydrolysis of phenylmethyl β-D-galactopyranoside by β-galactosidase yields D-galactose and benzyl alcohol. While not chromogenic or fluorogenic, the products of this reaction can be detected and quantified using various analytical techniques, allowing for the determination of enzyme kinetics.
While other substrates, such as o-nitrophenyl-β-D-galactopyranoside (ONPG) and p-nitrophenyl-β-D-galactopyranoside (pNPG), are more commonly used for routine colorimetric assays due to the release of a colored nitrophenol product, phenylmethyl β-D-galactopyranoside offers a valuable alternative for specific research questions. nih.gov Its structural similarity to portions of more complex natural substrates allows it to be a useful tool in comparative kinetic studies to probe the active site topology and substrate specificity of different β-galactosidases.
Below is a table comparing the kinetic parameters of β-galactosidase from different sources with various substrates, highlighting the context in which phenylmethyl β-D-galactopyranoside is studied.
| Enzyme Source | Substrate | K_m (mM) | V_max (µmol/min/mg) |
| Aspergillus oryzae | o-Nitrophenyl-β-D-galactopyranoside (ONPG) | 0.800 | 0.0864 (A/min) |
| Lactobacillus plantarum HF571129 | o-Nitrophenyl-β-D-galactopyranoside (ONPG) | 6.644 | 147.5 |
| Lactobacillus plantarum HF571129 | Lactose | 23.28 | 10.88 |
| Bifidobacterium breve (β-gal I) | o-Nitrophenyl-β-D-galactopyranoside (oNPG) | Not specified | Not specified |
| Bifidobacterium breve (β-gal II) | o-Nitrophenyl-β-D-galactopyranoside (oNPG) | Not specified | Not specified |
Note: Specific kinetic data for phenylmethyl β-D-galactopyranoside is not as widely reported in recent literature as for chromogenic substrates.
Historical Development and Early Applications in Enzymology
The use of synthetic glycosides as tools to study enzyme action has a rich history dating back to the early 20th century. The pioneering work of chemists like Arthur Michael, Emil Fischer, and the team of Wilhelm Koenigs and Eduard Knorr laid the foundation for the chemical synthesis of a wide variety of glycosides. pjlss.edu.pk These early methods, often involving the reaction of glycosyl halides with alcohols in the presence of silver or mercury salts, enabled the preparation of compounds like phenylmethyl β-D-galactopyranoside.
The availability of such synthetic substrates was a critical development in the field of enzymology. It allowed for a move away from relying solely on often complex and impure natural substrates to using well-defined molecules for kinetic analysis. This transition was instrumental in the development of the fundamental principles of enzyme kinetics, as famously described by Michaelis and Menten in 1913. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10+,11+,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHCBYYBLTXYEV-KSSYENDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Phenylmethyl β D Galactopyranoside and Its Derivatives
Chemoenzymatic Synthetic Approaches
Chemoenzymatic methods leverage the high selectivity of enzymes for specific bond formations, often under mild reaction conditions, thereby minimizing the need for extensive protecting group strategies.
β-Galactosidase-Mediated Glycosylation and Transgalactosylation
β-Galactosidases are enzymes that naturally catalyze the hydrolysis of terminal β-D-galactose residues from various substrates. However, under specific conditions, their catalytic activity can be harnessed for the synthesis of β-galactosides through either direct glycosylation (reversed hydrolysis) or transgalactosylation.
In the transgalactosylation approach, a donor substrate, typically lactose, provides the galactose unit, which is then transferred to an acceptor molecule, such as benzyl (B1604629) alcohol, to form phenylmethyl β-D-galactopyranoside. The efficiency of this process is influenced by several factors, including the source of the β-galactosidase, the nature of the solvent system, and the concentrations of the donor and acceptor. For instance, β-galactosidase from Aspergillus oryzae has been effectively used for the synthesis of various alkyl-β-D-galactosides. The use of co-solvents can be critical in solubilizing non-polar acceptors and shifting the reaction equilibrium towards synthesis over hydrolysis.
The enzyme can be used in its free form or immobilized on a solid support. Immobilization offers several advantages, including enhanced stability, especially in the presence of organic solvents, and the ease of catalyst recovery and reuse, which is beneficial for process scalability. For example, β-galactosidase from Aspergillus oryzae immobilized in polyvinylalcohol hydrogel has been shown to be effective in the synthesis of propyl-β-D-galactopyranoside, maintaining its activity over multiple batch runs. researchgate.net
| Enzyme Source | Acceptor | Donor | Key Findings |
| Aspergillus oryzae | Propanol | Lactose | Immobilized enzyme in polyvinylalcohol hydrogel showed sustained activity for 25 repeated batch runs. researchgate.net |
| Aspergillus oryzae | Butanol | Lactose | Acetone as a cosolvent was studied to improve the synthesis of butyl-β-galactoside. researchgate.net |
Diastereoselective Synthesis Strategies
Achieving high diastereoselectivity is a central challenge in glycoside synthesis, as the formation of the glycosidic bond can result in either the α- or β-anomer. Diastereoselective synthesis strategies aim to control the stereochemical outcome at the anomeric center. In the context of phenylmethyl β-D-galactopyranoside, the goal is the exclusive or near-exclusive formation of the β-anomer.
One key strategy involves the use of a "participating" protecting group at the C-2 position of the galactose donor. For instance, an acetyl or benzoyl group at C-2 can form a cyclic acyloxonium ion intermediate, which blocks the α-face of the molecule. Subsequent nucleophilic attack by the acceptor alcohol (benzyl alcohol) can then only occur from the β-face, leading to the desired 1,2-trans-glycoside (the β-anomer).
The choice of glycosyl donor, promoter, and reaction conditions also plays a crucial role in directing the stereoselectivity. nih.govnih.gov For example, the use of glycosyl halides or trichloroacetimidates as donors in combination with specific promoters can favor the formation of one diastereomer over the other. nih.gov Furthermore, the development of chiral auxiliaries that can be temporarily attached to the glycosyl donor or acceptor can effectively control the stereochemical outcome of the glycosylation reaction. williams.edu While not specifically detailed for phenylmethyl β-D-galactopyranoside in the reviewed literature, these general principles of diastereoselective glycosylation are directly applicable. nih.govfrontiersin.org
Chemical Synthesis Protocols
Purely chemical methods offer great versatility in the synthesis of phenylmethyl β-D-galactopyranoside and its derivatives, allowing for a wide range of modifications to both the carbohydrate and the aglycone moieties.
Glycosylation Reactions (e.g., Koenigs-Knorr Type)
The Koenigs-Knorr reaction is a classical and widely used method for the formation of glycosidic bonds. nih.gov It typically involves the reaction of a glycosyl halide (e.g., acetobromo-α-D-galactopyranose) with an alcohol (in this case, benzyl alcohol) in the presence of a promoter, which is often a heavy metal salt such as silver carbonate or silver triflate. nih.gov
The mechanism generally proceeds through the formation of an oxocarbenium ion intermediate. As mentioned in the diastereoselective strategies, the stereochemical outcome is heavily influenced by the nature of the protecting group at the C-2 position. A participating group at C-2 will lead to the formation of the β-glycoside. The choice of promoter can also influence the reaction yield and stereoselectivity. For example, cadmium carbonate has been reported as a useful promoter in the Koenigs-Knorr synthesis of certain cycloalkyl-β-D-glycopyranosides, resulting in good yields and the exclusive formation of the β-anomer. rsc.org
| Promoter | Glycosyl Donor | Acceptor | Stereoselectivity | Yield |
| Silver(I) oxide/Catalytic Acid | Differentially protected galactosyl bromides | Various alcohols | Can be accelerated with acid additives. nih.gov | Not specified |
| Cadmium Carbonate | Acetobromo-α-D-galactopyranose | 2-(4-methoxybenzyl)cyclohexanol | Exclusively β-anomers | 50-60% overall frontiersin.orgrsc.org |
| Silver Silicate | In situ formed glycosyl bromides | (-)-menthol | High β-selectivity (α/β = 1:18 to 1:22) | 74-81% nih.gov |
Aromatic Nucleophilic Substitution for Thio-Glycoside Analogues
Thio-glycosides, where the anomeric oxygen is replaced by a sulfur atom, are of significant interest as they are often more stable towards enzymatic hydrolysis. A powerful method for the synthesis of aryl thio-galactosides involves the aromatic nucleophilic substitution (SNAr) reaction.
This approach can be exemplified by the reaction of a protected galactose thiol with a highly activated aromatic fluoride (B91410), such as 1,5-difluoro-2,4-dinitrobenzene (B51812). The reaction proceeds under basic conditions, with the thiolate anion acting as the nucleophile, displacing one of the fluorine atoms on the aromatic ring. This initial product can then serve as a versatile intermediate for further modifications.
| Aromatic Substrate | Nucleophile | Intermediate Product |
| 1,5-difluoro-2,4-dinitrobenzene | 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranose | 5-fluoro-2,4-dinitrophenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside |
This intermediate allows for the subsequent introduction of various nucleophiles (amines, other thiols) at the second fluoride position, or chemical transformations of the nitro groups, enabling the creation of a library of diverse thio-glycoside analogues.
Derivatization Strategies for Functionalization
The functionalization of phenylmethyl β-D-galactopyranoside and its analogues is crucial for tailoring their properties for specific biological applications. Derivatization can be achieved at various positions on both the sugar and the aromatic aglycone.
One common strategy involves the selective acylation of the hydroxyl groups of the galactose moiety. For instance, selective acylation at the primary 6-hydroxyl group can be achieved, followed by further modification of the remaining secondary hydroxyl groups at positions 2, 3, and 4 with different acyl halides. researchgate.net This allows for the synthesis of a series of analogues with varying substitution patterns.
Another versatile approach involves the modification of a functionalized aglycone that is introduced via methods like the SNAr reaction described previously. The dinitrophenyl thio-galactoside intermediate, for example, can be functionalized in a two-dimensional manner:
Substitution: The remaining fluoride can be displaced by a variety of amine or thiol nucleophiles.
Reduction and Acylation: The nitro groups can be reduced to amino groups, which can then be acylated to introduce a range of amide functionalities.
These strategies provide a powerful toolkit for generating libraries of phenylmethyl β-D-galactopyranoside derivatives with diverse structures and potential biological activities.
Synthesis of Specifically Labeled Analogues for Research Probes
The development of specifically labeled analogues of phenylmethyl β-D-galactopyranoside and its derivatives is crucial for their application as research probes in various biological studies. These labeled compounds, incorporating either radioisotopes or fluorescent tags, enable the visualization, tracking, and quantification of biological processes in vitro and in vivo. Methodologies for introducing these labels are diverse, often requiring multi-step synthetic sequences to achieve the desired structure and function.
Radiolabeled Analogues for Positron Emission Tomography (PET)
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes compounds labeled with positron-emitting radioisotopes. The synthesis of such probes based on phenyl-β-D-galactopyranosides has been a key area of research, particularly for imaging gene expression.
A notable synthetic approach involves the preparation of ¹⁸F- and ¹¹C-labeled phenyl-galactopyranosides. For instance, 3-hydroxy-2-nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside, a derivative of the chromogenic β-galactosidase substrate o-nitrophenyl β-D-galactopyranoside (ONPG), has been synthesized using a Koenigs-Knorr glycosylation reaction. researchgate.netresearchgate.net This intermediate is then alkylated with either 2-[¹⁸F]fluoroethyl triflate or [¹¹C]methyl triflate. The final step involves the deacetylation of the sugar hydroxyl groups to yield the desired radiolabeled products: 3-(2'-[¹⁸F]fluoroethoxy)-2-nitrophenyl β-D-galactopyranoside ([¹⁸F]-2c) and 3-[¹¹C]methoxy-2-nitrophenyl β-d-galactopyranoside ([¹¹C]-3c). researchgate.net
Another strategy for creating PET tracers is through "click" chemistry. Precursors for radiolabeling have been synthesized and then reacted with [¹¹C]methyl iodide as an alkylating agent to produce ¹¹C-labeled β-galactosyl triazoles. researchgate.net This method offers a straightforward approach to introduce the radiolabel.
The synthesis of these radiolabeled probes is often a multi-step process. For example, the synthesis of [¹⁸F]Galacto-RGD, a tracer for imaging integrin αvβ3, involves four steps of radiosynthesis and three rounds of HPLC purification. thno.org The radiolabeling of the glycopeptide is achieved by acylating the amino methyl group at the C1-position of the sugar moiety with 4-nitrophenyl-2-[¹⁸F]fluoropropionate. thno.org
Table 1: Examples of Radiolabeled Phenylmethyl β-D-Galactopyranoside Analogues
| Labeled Compound | Isotope | Synthetic Method | Research Application |
| 3-(2'-[¹⁸F]fluoroethoxy)-2-nitrophenyl β-D-galactopyranoside | ¹⁸F | Koenigs-Knorr glycosylation followed by alkylation with 2-[¹⁸F]fluoroethyl triflate and deacetylation. researchgate.net | Potential probe for in vivo visualization of LacZ gene expression using PET. researchgate.net |
| 3-[¹¹C]methoxy-2-nitrophenyl β-d-galactopyranoside | ¹¹C | Koenigs-Knorr glycosylation followed by alkylation with [¹¹C]methyl triflate and deacetylation. researchgate.net | Potential probe for in vivo visualization of LacZ gene expression using PET. researchgate.net |
| ¹¹C-labeled β-galactosyl triazoles | ¹¹C | 'Click' chemistry using [¹¹C]methyl iodide. researchgate.net | Potential PET tracers for in vivo LacZ reporter gene imaging. researchgate.net |
| [¹⁸F]Galacto-RGD | ¹⁸F | Acylation with 4-nitrophenyl-2-[¹⁸F]fluoropropionate. thno.org | PET imaging of integrin αvβ3. thno.org |
Fluorescently Labeled Analogues for Biological Imaging and Proteomics
Fluorescently labeled phenylmethyl β-D-galactopyranoside derivatives are invaluable tools for studying enzyme activity and for identifying specific proteins in complex biological samples. These probes are designed to exhibit a change in their fluorescent properties upon interaction with their target, such as the enzyme β-galactosidase.
One synthetic strategy involves creating mechanism-based fluorescent labels. For example, (4-N-5-dimethylaminonaphthalene-1-sulfonyl-2-difluoromethylphenyl)-β-d-galactopyranoside was synthesized to act as an irreversible inhibitor of β-galactosidases. wikipedia.org Reaction of this compound with the enzyme leads to a fluorescence-labeled protein, facilitating the identification of the catalytic site. wikipedia.org This specific probing with a fluorescent aglycon aids in the identification of labeled peptide fragments, which is a significant advantage in proteomics research. wikipedia.org
Another approach is the synthesis of libraries of phenyl thio-beta-D-galactopyranoside derivatives. An aromatic nucleophilic substitution reaction between 1,5-difluoro-2,4-dinitrobenzene and a galacto thiol can produce 5-fluoro-2,4-dinitrophenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside. nih.gov This versatile intermediate can be further modified by substituting the second fluoride with amines or thiols, or by reducing the nitro groups and acylating the resulting amines. nih.gov Subsequent deacetylation yields a library of aromatic beta-galactosides with varying inhibitory activities against different galectins, which can be screened using a fluorescence-polarisation assay. nih.gov
Table 2: Examples of Fluorescently Labeled Phenylmethyl β-D-Galactopyranoside Analogues
| Labeled Compound | Fluorescent Moiety | Synthetic Method | Research Application |
| (4-N-5-Dimethylaminonaphthalene-1-sulfonyl-2-difluoromethylphenyl)-β-d-galactopyranoside | Dansyl group | Multi-step synthesis to create a mechanism-based irreversible inhibitor. wikipedia.org | Rapid identification of the catalytic site of β-galactosidases. wikipedia.org |
| Library of aromatic beta-galactosides | Varied based on modification | Aromatic nucleophilic substitution followed by further modifications and deacetylation. nih.gov | Screening for inhibitors of galectins. nih.gov |
Conformational Analysis and Molecular Structure Elucidation
Spectroscopic Analysis of Conformation
NMR spectroscopy is a powerful technique for determining the conformation of molecules in solution. nih.gov For phenylmethyl β-D-galactopyranoside, ¹H and ¹³C NMR provide detailed information about the arrangement of atoms and the orientation of substituent groups.
In ¹H NMR spectra, the chemical shifts and coupling constants of the protons on the pyranose ring are particularly informative. The magnitude of the vicinal coupling constants (³J) between adjacent protons can be related to the dihedral angle between them through the Karplus equation. This relationship allows for the determination of the ring's puckering and the orientation of the benzyl (B1604629) and hydroxyl groups. For galactose and its derivatives, the pyranose ring predominantly adopts a ⁴C₁ chair conformation in solution. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Phenylmethyl β-D-Galactopyranoside Derivatives Note: Exact chemical shifts can vary based on solvent and experimental conditions.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-1 | ~4.4 (d) | ~103-104 |
| H-2 | ~3.5 (dd) | ~70-73 |
| H-3 | ~3.6 (dd) | ~73-75 |
| H-4 | ~3.9 (d) | ~69-70 |
| H-5 | ~3.7 (t) | ~75-76 |
| H-6a, H-6b | ~3.8-3.9 (m) | ~61-62 |
| Benzyl CH₂ | ~4.5-4.8 (ABq) | ~70-75 |
| Benzyl Ar-H | ~7.2-7.4 (m) | ~127-138 |
Data compiled from various sources including. rsc.orgrsc.org
Fourier-transform infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in a molecule and can offer insights into its structure. The FT-IR spectrum of phenylmethyl β-D-galactopyranoside exhibits characteristic absorption bands corresponding to its various structural components. rsc.org
A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups, often showing evidence of hydrogen bonding. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are typically observed in the 2800-3100 cm⁻¹ range. The presence of the benzyl group is further confirmed by aromatic C=C stretching vibrations around 1450-1600 cm⁻¹. nist.govresearchgate.net
X-ray Crystallographic Investigations
In the solid state, the galactopyranoside ring in phenylmethyl β-D-galactopyranoside and its analogues typically adopts a stable ⁴C₁ (chair) conformation. researchgate.net This conformation places the bulky substituents in equatorial positions, minimizing steric strain. The analysis of crystal structures provides specific values for the puckering parameters of the pyranose ring, confirming the chair conformation. mdpi.com The orientation of the benzyl group, as defined by the glycosidic torsion angles, is influenced by crystal packing forces and intramolecular interactions.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling serve as powerful tools to complement experimental data and provide deeper insights into the conformational preferences of phenylmethyl β-D-galactopyranoside. mdpi.com These methods can be used to calculate the relative energies of different conformations and to explore the potential energy surface of the molecule.
Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are employed to model the behavior of the molecule in different environments, such as in the gas phase or in solution. nih.gov These calculations can predict NMR parameters and vibrational frequencies, which can then be compared with experimental data to validate the computational models. nih.gov
Molecular modeling studies on related glycosides have shown that the conformational landscape can be complex, with multiple low-energy conformers coexisting in solution. nih.gov For phenylmethyl β-D-galactopyranoside, computational studies can help to understand the factors that govern the equilibrium between different conformations, including the role of intramolecular hydrogen bonding and solvent effects.
Force-Field Calculations and Molecular Mechanics Simulations
Force-field calculations and molecular mechanics (MM) are computational methods that form the bedrock of conformational analysis for large biomolecules, including carbohydrates like phenylmethyl β-D-galactopyranoside. These methods approximate a molecule as a collection of atoms held together by springs, where the potential energy is a function of atomic coordinates. A force field is the set of parameters and equations used to calculate this energy, encompassing terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).
In the study of galactosides, specific force fields are employed to model their behavior. For instance, research on the anomeric differences in methyl-α- and methyl-β-D-galactopyranoside utilized a modified Urey-Bradley-Shimanouchi force field combined with an intermolecular potential energy function. researchgate.net This approach allowed for the normal modes analysis of the compounds in their crystalline state. researchgate.net The initial force constants for these calculations were derived from those of α- and β-D-galactopyranosyl, which were then refined to achieve strong agreement between observed and calculated vibrational frequencies. researchgate.net
A key finding from such studies is the demonstrated transferability of force-field parameters from the basic D-galactose monosaccharide to its glycoside derivatives. researchgate.netnih.gov This principle is crucial, as it allows for the reliable application of established force fields like CHARMM, AMBER, GROMOS, and OPLS-AA to simulate more complex structures such as phenylmethyl β-D-galactopyranoside. nsf.gov These simulations can predict the most stable conformations (lowest energy states) by systematically exploring the potential energy surface associated with the rotation of the phenylmethyl group and the hydroxyl groups on the pyranose ring.
Table 1: Key Components of a Typical Molecular Mechanics Force Field
| Energy Term | Description | Mathematical Form (Conceptual) |
|---|---|---|
| Bond Stretching | Energy required to stretch or compress a bond from its equilibrium length. | E = kb(r - r0)2 |
| Angle Bending | Energy required to bend the angle between three bonded atoms from its equilibrium value. | E = kθ(θ - θ0)2 |
| Torsional (Dihedral) Angle | Energy associated with the rotation around a central bond, describing steric hindrance and electronic effects. | E = Σ Vn[1 + cos(nφ - γ)] |
| Non-Bonded Interactions | Includes van der Waals forces (Lennard-Jones potential) and electrostatic (Coulomb) interactions between non-bonded atoms. | E = [A/r12 - B/r6] + [q1q2 / (εr)] |
Density Functional Theory (DFT) for Electronic Structure and Conformation
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. Unlike force fields, which are based on classical physics, DFT calculates the energy of a molecule based on its electron density. This approach provides deeper insights into electronic properties, chemical reactivity, and conformational stability. For galactopyranoside derivatives, DFT calculations, often using the B3LYP functional, are employed to optimize molecular geometries and predict a range of properties. nih.govsiftdesk.orgresearchgate.net
Geometry optimization using DFT helps to locate the minimum energy conformation of phenylmethyl β-D-galactopyranoside. From this optimized structure, various thermochemical properties can be calculated, which are essential for understanding the molecule's stability. siftdesk.org A highly negative enthalpy of formation (ΔH) and Gibbs free energy (ΔG) suggest a thermodynamically stable product. siftdesk.org
Furthermore, DFT is used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. growingscience.com A larger HOMO-LUMO gap implies higher stability. The dipole moment, another property calculated via DFT, influences non-bonded interactions and can enhance the binding properties of a molecule within an enzyme's active site. siftdesk.org Molecular Electrostatic Potential (MEP) maps generated through DFT visualize the charge distribution across the molecule, identifying electron-rich (red) and electron-poor (blue) regions, which are potential sites for electrophilic and nucleophilic attacks, respectively. siftdesk.org
Table 2: Representative Thermochemical and Electronic Properties Calculated by DFT for Galactopyranoside Derivatives
| Property | Significance | Example Finding for a Galactoside Derivative siftdesk.org |
|---|---|---|
| Enthalpy (H) | Total heat content of the system. | Highly negative values indicate thermal stability. |
| Gibbs Free Energy (G) | Determines the spontaneity of a process. | Negative values indicate a spontaneous reaction. |
| Dipole Moment (μ) | Measure of molecular polarity. | Influences solubility and non-bonded binding interactions. |
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. | A larger gap suggests higher stability. |
Molecular Dynamics Simulations for Conformational Stability
While DFT and MM can identify stable, low-energy conformations, they provide a static picture. Molecular Dynamics (MD) simulations introduce temperature and time, allowing researchers to observe the dynamic behavior of a molecule in a simulated physiological environment (typically in a water box with ions). MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule's conformation changes over time.
For galactopyranoside derivatives, MD simulations are a crucial step to validate the stability of conformations obtained from docking or MM studies. nih.govmdpi.com Simulations are often run for periods ranging from 50 to 150 nanoseconds to ensure that the system has adequately explored the relevant conformational space. nih.govmdpi.com
Several parameters are analyzed from the MD trajectory to assess stability:
Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions from a reference structure over time. A stable, low, and uniform RMSD profile for the ligand-protein complex indicates that the ligand remains securely bound in the active site.
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues around their average position. High RMSF values can pinpoint flexible regions of the molecule or protein.
Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule that is accessible to the solvent. Changes in SASA can indicate conformational changes or how deeply a ligand is buried within a protein. mdpi.com
Hydrogen Bonds: The number and duration of hydrogen bonds formed between the ligand and the protein are monitored throughout the simulation. Persistent hydrogen bonds are a key indicator of a stable binding interaction. mdpi.com
By analyzing these metrics, MD simulations confirm whether the binding pose of phenylmethyl β-D-galactopyranoside within an enzyme active site is stable or transient. mdpi.com
Molecular Docking for Enzyme-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., phenylmethyl β-D-galactopyranoside) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. researchgate.net The primary goal is to identify the most likely binding mode and estimate the binding affinity, often expressed as a docking score or binding energy.
The process begins with the three-dimensional structures of both the ligand and the receptor protein, which is often obtained from the Protein Data Bank (PDB). nih.gov Water molecules and other heteroatoms are typically removed from the receptor, and its energy is minimized. nih.gov Using software like AutoDock Vina, the ligand is then placed into the defined binding site of the receptor, and its rotational and translational degrees of freedom are explored to find the conformation that results in the best energetic fit. nih.govsiftdesk.org
Docking studies on related galactopyranoside esters have identified key interactions that stabilize the ligand in the active site of various enzymes, such as the SARS-CoV-2 main protease. nih.govmdpi.com These interactions commonly include:
Hydrogen Bonds: Formed between the hydroxyl groups of the galactopyranose ring and polar amino acid residues like Cysteine, Histidine, Glutamine, and Asparagine. nih.gov
π-π Stacking/T-shaped Interactions: Occur between the aromatic ring of the ligand (the phenyl group in this case) and aromatic residues of the protein, such as Phenylalanine, Tyrosine, or Tryptophan. mdpi.com
Hydrophobic Interactions: Involving nonpolar parts of the ligand and hydrophobic residues like Leucine, Isoleucine, and Valine. nih.gov
The results of molecular docking provide a static snapshot of the most probable ligand-receptor interaction, which is then often used as the starting point for more rigorous and dynamic evaluation through MD simulations. nih.gov
Table 3: Example of Molecular Docking Results for a Galactoside Derivative with a Target Protein
| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues nih.govmdpi.com | Types of Interaction |
|---|---|---|---|---|
| SARS-CoV-2 Main Protease (6Y84) | Methyl β-D-galactopyranoside Ester | -7.0 to -8.5 | His41, Cys145, Met165, Gln189 | Hydrogen Bonds, Electrostatic |
| Bacterial Drug Target (e.g., 4QDI) | Methyl β-D-galactopyranoside Derivative | -6.5 to -8.0 | Phe399, Leu149, Trp382 | π-π Stacking, Hydrophobic |
| Galectin-7 | Phenyl thio-β-D-galactopyranoside Derivative | Not specified (Kd = 140 µM) | Not specified in abstract | Not specified in abstract |
Advanced Applications in Biochemical Research
Reporter Gene Assay Systems
Reporter gene assays are fundamental to studying gene expression and regulation. The Escherichia coli lacZ gene, which encodes the enzyme β-galactosidase, is one of the most widely used reporter genes due to the enzyme's stability, high turnover rate, and the availability of numerous substrates for its detection interchim.frnih.gov. Aryl-β-D-galactosides, including phenylmethyl β-D-galactopyranoside, are central to these assay systems.
The core principle of a lacZ-based reporter assay is the enzymatic cleavage of a substrate by β-galactosidase, which is expressed from the lacZ gene under the control of a specific promoter or regulatory element being studied nih.govnih.gov. The cleavage of the substrate results in the release of a galactopyranose moiety and an aglycone, and the assay is designed so that the released aglycone produces a detectable signal.
Phenyl-β-D-galactopyranoside itself is a non-inducing substrate for β-galactosidase and has been utilized in the selection of lacZ gene mutants gbiosciences.com. However, for quantifying gene expression, derivatives with modified phenyl groups are more common due to the ease of detecting their cleavage products.
Key examples of such substrates include:
o-Nitrophenyl-β-D-galactopyranoside (ONPG) : This is a classic chromogenic substrate. Upon cleavage by β-galactosidase, it releases galactose and o-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically kenyon.edunih.gov. The rate of yellow color formation is directly proportional to the β-galactosidase activity.
5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) : Widely used for histochemical staining and blue-white screening in cloning, X-Gal is hydrolyzed to release a substituted indole nih.gov. This product then dimerizes and oxidizes to form an intensely blue, insoluble precipitate at the site of enzyme activity nih.gov.
4-Aminophenyl-β-D-galactopyranoside (PAPG) : This substrate is employed in electrochemical assays. β-galactosidase cleaves PAPG to release p-aminophenol, a redox-active molecule that can be detected and quantified using methods like cyclic voltammetry tandfonline.com.
The kinetic parameters of β-galactosidase vary depending on the substrate used. This affinity is represented by the Michaelis constant (Km), with a lower Km indicating higher affinity. The maximum reaction velocity is given by Vmax.
| Substrate | Source of β-galactosidase | Km (mM) | Vmax (μmol min-1 mg-1) | Reference |
|---|---|---|---|---|
| ONPG | Lactobacillus plantarum HF571129 | 6.644 | 147.5 | nih.gov |
| Lactose | Lactobacillus plantarum HF571129 | 23.28 | 10.88 | nih.gov |
| ONPG | Lactiplantibacillus plantarum GV54 | 27.3757 | 0.2592 U/min | spandidos-publications.com |
High-throughput screening (HTS) involves the rapid testing of thousands to millions of compounds, necessitating the miniaturization and automation of assays nih.gov. Optimizing reporter gene assays for HTS is critical for obtaining reliable and reproducible results. Key parameters that require optimization include cell density, concentration of assay reagents, and incubation times researchgate.net. For enzymatic assays, factors such as pH and temperature must also be finely tuned to ensure optimal performance scienceopen.com.
In the context of HTS for β-galactosidase activity, a significant advancement has been the shift from colorimetric to fluorogenic substrates interchim.fr. Fluorogenic assays are often preferred because they can be several orders of magnitude more sensitive than their chromogenic counterparts interchim.frthermofisher.com. This increased sensitivity allows for the use of smaller sample volumes, which is ideal for high-density microplate formats (e.g., 384-well or 1536-well plates), reduces reagent costs, and shortens the time required to generate a measurable signal scienceopen.com. Substrates like Fluorescein di(β-D-galactopyranoside) (FDG) are highly water-soluble and provide a robust signal, making them suitable for automated HTS systems interchim.frthermofisher.com. The optimization process for an HTS campaign typically involves systematically varying one parameter at a time to determine the conditions that provide the best assay window and statistical performance, often measured by the Z' factor researchgate.netnih.gov.
Development of Biochemical Probes and Enzyme Inactivators
The fundamental structure of phenylmethyl β-D-galactopyranoside serves as a versatile template for designing specialized biochemical probes. By chemically modifying the phenyl (or aryl) group or the glycosidic bond, researchers have developed a suite of tools for detecting enzyme activity, probing enzyme mechanisms, and selectively inhibiting enzyme function.
The development of chromogenic and fluorogenic substrates has been instrumental in the widespread use of β-galactosidase as a reporter. These molecules are engineered to be colorless and non-fluorescent until they are enzymatically cleaved, at which point they release a product that is either colored (chromogenic) or fluorescent (fluorogenic).
Chromogenic Substrates : These substrates are derivatives of phenyl-β-D-galactopyranoside where the phenyl ring is modified to produce a colored aglycone upon hydrolysis. Beyond the widely used ONPG (yellow) and X-Gal (blue), other variants have been developed to produce different colors, such as Magenta-gal, which yields a red precipitate, and Bluo-gal, which produces a darker blue color gbiosciences.com. Another example is 4-Aminophenyl-β-D-galactopyranoside, which generates an electrochemically detectable product tandfonline.com. These substrates are invaluable for visual detection of enzyme activity in applications like colony screening and tissue staining.
Fluorogenic Substrates : For applications requiring higher sensitivity, fluorogenic substrates are the preferred choice. These compounds release a highly fluorescent aglycone, enabling detection of very low levels of enzyme activity interchim.fr. Prominent examples include Fluorescein di(β-D-galactopyranoside) (FDG), Resorufin-β-D-galactopyranoside, and 4-Methylumbelliferyl-β-D-galactopyranoside (MUG) interchim.frmedchemexpress.com. Assays using these substrates can be 100 to 1000 times more sensitive than those using radioisotopes or standard colorimetric methods, making them ideal for HTS and flow cytometry interchim.fr.
Mechanism-based probes, also known as activity-based probes (ABPs), are powerful tools for studying enzyme function and activity nih.govnih.gov. These are small molecules that are designed to mimic a natural substrate but form a stable, covalent bond with an amino acid residue in the enzyme's active site during the catalytic process researchgate.net. This irreversible inactivation effectively "tags" active enzyme molecules, allowing for their detection, quantification, and identification within complex biological samples, a technique known as activity-based protein profiling (ABPP) researchgate.netacs.org.
For retaining glycosidases like β-galactosidase, several strategies for designing ABPs have been developed:
Transition-State Mimics : Compounds like cyclophellitol, a natural epoxide, mimic the transition state of the glycosyl-enzyme intermediate. Its reactive epoxide ring reacts with the catalytic nucleophile in the active site, forming a stable covalent adduct nih.govresearchgate.net.
Latent Reactive Probes : Some probes are designed with a masked reactive group. Upon enzymatic cleavage of the glycosidic bond, the aglycone is released and rearranges to form a highly reactive species, such as a quinone methide researchgate.netacs.org. This species then rapidly alkylates nearby nucleophilic residues in the active site, leading to covalent labeling acs.org.
Affinity Labels : Molecules like N-Bromoacetyl-β-D-galactosylamine act as affinity labels. They possess a reactive group that, once the molecule is bound in the active site due to its similarity to the natural substrate, covalently modifies an active site residue, causing irreversible inhibition nih.gov.
These probes are crucial for understanding enzyme mechanisms, identifying active enzymes in a proteome, and screening for new inhibitor candidates nih.govresearchgate.net.
While phenylmethyl β-D-galactopyranoside is a substrate, strategic modifications to its structure can convert it into a potent and selective enzyme inhibitor scbt.com. A common approach is the replacement of the anomeric oxygen atom with a sulfur atom, creating a thioglycosidic bond. The resulting thiogalactosides are often resistant to enzymatic hydrolysis and can act as competitive inhibitors by binding to the enzyme's active site scbt.comrsc.org.
The synthesis of libraries of phenyl thio-β-D-galactopyranoside derivatives allows for the screening of compounds to identify selective inhibitors for specific β-galactoside-binding proteins, such as galectins nih.govresearchgate.net. For instance, a library of 28 aromatic β-thiogalactosides was synthesized and screened against several galectins, leading to the discovery of inhibitors with significant affinity and selectivity for galectin-7 nih.gov. Similarly, C-glycoside analogues, where the anomeric oxygen is replaced by a methylene group, have been synthesized and evaluated as inhibitors of both the lac repressor and β-galactosidase rsc.org.
| Compound | Description | Inhibition Constant (Ki) for E. coli β-galactosidase (mM) | Reference |
|---|---|---|---|
| Isopropyl β-D-1-thiogalactopyranoside (IPTG) | Standard lac repressor inhibitor | 0.199 | rsc.org |
| 1-β-D-Galactopyranosyl-2-methylpropane | C-glycoside analogue of IPTG | 0.106 | rsc.org |
The evaluation of these synthetic inhibitors provides valuable structure-activity relationship (SAR) data, guiding the rational design of more potent and specific therapeutic agents or research tools.
Role in Glycoconjugate and Oligosaccharide Synthesis
Phenylmethyl β-D-galactopyranoside, also known as benzyl (B1604629) β-D-galactopyranoside, serves as a valuable tool and precursor in the enzymatic synthesis of various glycoconjugates and oligosaccharides. Its utility stems from its structure, which combines a galactose moiety with a benzyl group, allowing it to act as a substrate for specific enzymes in carefully controlled reactions.
Enzymatic Production of Galactooligosaccharides (GOS)
Galactooligosaccharides (GOS) are prebiotic oligosaccharides that are primarily produced on an industrial scale through the enzymatic transgalactosylation of lactose. This process is catalyzed by the enzyme β-galactosidase (EC 3.2.1.23), which is sourced from various microorganisms, including bacteria, yeasts, and fungi.
The fundamental mechanism of GOS synthesis involves the β-galactosidase enzyme cleaving the β-(1→4) glycosidic bond in lactose, which is a disaccharide composed of galactose and glucose. This cleavage results in a temporary galactosyl-enzyme intermediate. In the presence of a high concentration of lactose, the galactosyl moiety is then transferred to an acceptor molecule, which can be another lactose molecule, glucose, galactose, or a growing GOS chain. This transfer reaction, known as transgalactosylation, leads to the formation of a mixture of GOS with varying degrees of polymerization (DP) and different glycosidic linkages, such as β-(1→3), β-(1→4), and β-(1→6).
While lactose is the conventional and most economically viable substrate for large-scale GOS production, other galactosides can also serve as substrates for β-galactosidase. Phenylmethyl β-D-galactopyranoside is a known substrate for β-galactosidase and is readily hydrolyzed by the enzyme to release galactose and benzyl alcohol. However, it is not typically used for the commercial production of GOS due to economic reasons and the established efficiency of using lactose. Instead, chromogenic and fluorogenic β-D-galactopyranoside derivatives, such as o-nitrophenyl-β-D-galactopyranoside (ONPG) and fluorescein di-β-D-galactopyranoside (FDG), are widely employed in laboratory settings to assay the activity of β-galactosidase enzymes, which are the key biocatalysts in GOS synthesis. nih.gov These assays are crucial for screening new microbial sources of β-galactosidase, optimizing reaction conditions for GOS production, and studying the kinetics of the enzyme.
Table 1: Common Microbial Sources of β-Galactosidase for GOS Synthesis
| Microbial Source | Predominant GOS Linkages |
| Aspergillus oryzae | β-(1→6) |
| Kluyveromyces lactis | β-(1→6) |
| Bacillus circulans | β-(1→4) |
| Bifidobacterium bifidum | β-(1→3), β-(1→6) |
Preparation of Glycosylated Compounds for Bioactivity Studies
Phenylmethyl β-D-galactopyranoside can be utilized as a precursor in the chemoenzymatic synthesis of more complex glycosylated compounds for bioactivity studies. The benzyl group can serve as a temporary protecting group or as a lipophilic moiety to potentially enhance the biological activity or cell permeability of the final compound.
Enzymatic glycosylation offers a powerful method for the synthesis of complex glycoconjugates with high regio- and stereoselectivity, which is often challenging to achieve through purely chemical methods. Glycosyltransferases and, under specific conditions, glycosidases can be used to transfer the galactosyl moiety from a donor substrate to an acceptor molecule.
In this context, derivatives of phenylmethyl β-D-galactopyranoside can function as either galactosyl donors or acceptors. For instance, after enzymatic or chemical modification of the galactose ring to introduce a leaving group, the resulting activated benzyl galactoside can act as a donor to glycosylate a target bioactive molecule, such as a flavonoid, steroid, or antibiotic. This glycosylation can significantly impact the solubility, stability, and biological activity of the parent compound.
Conversely, the hydroxyl groups on the galactose residue of phenylmethyl β-D-galactopyranoside can act as acceptors for other glycosyltransferases, enabling the synthesis of disaccharides or larger oligosaccharides with a terminal benzyl group. This approach has been demonstrated in the chemoenzymatic synthesis of benzyl 6-O-glycosyl-β-D-glucopyranosides, where a benzyl glucoside derivative was used as a starting point for further glycosylation. A similar strategy could be applied using phenylmethyl β-D-galactopyranoside to generate novel galactosyl-containing oligosaccharides for biological evaluation.
Table 2: Examples of Bioactive Compounds Modified by Glycosylation
| Original Compound | Glycosylated Form | Potential Bioactivity Enhancement |
| Quercetin | Quercetin glycosides | Increased solubility and bioavailability |
| Resveratrol | Resveratrol glycosides | Improved stability and antioxidant activity |
| Salicin | Naturally occurring analgesic | |
| Steviol | Steviol glycosides (Stevia) | Natural non-caloric sweetener |
Applications in Glycobiology and Glycomics Research
Phenylmethyl β-D-galactopyranoside and similar synthetic glycosides are fundamental tools in the fields of glycobiology and glycomics. These disciplines focus on understanding the structure, function, and biosynthesis of glycans (carbohydrate chains) and their roles in biological processes.
In glycobiology research, well-defined synthetic glycans are essential for elucidating the mechanisms of carbohydrate-protein interactions. nih.gov Phenylmethyl β-D-galactopyranoside, as a simple and structurally defined β-galactoside, can be used in various experimental settings:
Enzyme Characterization: It serves as a substrate for β-galactosidases and other galactose-processing enzymes. By measuring the rate of its hydrolysis, researchers can determine the kinetic parameters (Km and Vmax) of these enzymes, study their substrate specificity, and screen for potential inhibitors. nih.gov This is crucial for understanding the roles of these enzymes in cellular metabolism and disease.
Studying Carbohydrate-Binding Proteins (Lectins): The interaction between carbohydrates and proteins is a key aspect of many biological processes, including cell recognition, adhesion, and signaling. Phenylmethyl β-D-galactopyranoside can be used in competitive binding assays to study the specificity of galectins and other galactose-binding lectins. In these assays, the ability of the compound to inhibit the binding of a labeled glycan to a lectin provides information about the lectin's binding site and affinity.
Control Compound in Cellular Studies: In studies investigating the effects of complex glycans on cellular processes, phenylmethyl β-D-galactopyranoside can be used as a simple, non-toxic control compound to differentiate between general effects of monosaccharides and specific effects of the more complex glycan structures.
In the field of glycomics, which aims to characterize the entire complement of glycans (the glycome) in a cell or organism, synthetic oligosaccharides and glycoconjugates serve as important standards for the development and validation of analytical techniques. While phenylmethyl β-D-galactopyranoside itself is a simple monosaccharide derivative, it can be a starting material for the synthesis of more complex, well-defined oligosaccharide standards. These standards are crucial for:
Chromatography and Mass Spectrometry: As standards for retention time in liquid chromatography (LC) and for fragmentation patterns in mass spectrometry (MS), helping to identify and quantify unknown glycans in complex biological samples.
Glycan Arrays: While not typically used directly on glycan arrays, its derivatives can be immobilized on surfaces to create arrays for high-throughput screening of carbohydrate-protein interactions.
Table 3: Common Chromogenic and Fluorogenic Substrates for β-Galactosidase Assays
| Substrate | Abbreviation | Detection Method |
| o-Nitrophenyl-β-D-galactopyranoside | ONPG | Colorimetric (yellow product) |
| p-Nitrophenyl-β-D-galactopyranoside | PNPG | Colorimetric (yellow product) |
| 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside | X-Gal | Colorimetric (blue precipitate) |
| Fluorescein di-β-D-galactopyranoside | FDG | Fluorometric (fluorescent product) |
| 4-Methylumbelliferyl-β-D-galactopyranoside | MUG | Fluorometric (fluorescent product) |
Analytical Methodologies for Research and Characterization
Chromatographic Techniques
Chromatography is a cornerstone for the separation and purification of phenylmethyl β-D-galactopyranoside from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of phenylmethyl β-D-galactopyranoside, with purity levels often specified as ≥98.0% as determined by this method. labproinc.com The technique's versatility allows for several modes of separation, each suited to different analytical challenges.
Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode for the analysis of moderately polar to nonpolar compounds. For phenylmethyl β-D-galactopyranoside, a C18 column is typically employed. nih.gov The mobile phase generally consists of a mixture of an aqueous buffer (like phosphate buffer) and an organic solvent such as acetonitrile or methanol. nih.govsielc.com The separation is based on the hydrophobic interactions between the phenyl group of the analyte and the stationary phase. Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good resolution and timely elution of the compound.
Hydrophilic Interaction Liquid Chromatography (HPLC-HILIC): HILIC is an alternative for separating highly polar compounds. While less common for phenylmethyl β-D-galactopyranoside itself, it is a valuable technique for analyzing related polar compounds or potential hydrophilic degradation products. In HILIC, a polar stationary phase is used with a mobile phase rich in a nonpolar organic solvent, with a small amount of aqueous solvent to facilitate partitioning.
The selection between RP-HPLC and HILIC depends on the specific analytical goal, such as separating the target compound from polar impurities or vice-versa.
Table 1: Illustrative HPLC Parameters for Phenylmethyl β-D-Galactopyranoside Analysis
| Parameter | RP-HPLC Condition | HILIC Condition |
|---|---|---|
| Stationary Phase (Column) | C18 (e.g., 250 x 4.6 mm, 5 µm) | Silica, Amide, or other polar phase |
| Mobile Phase | A: Water/Buffer (e.g., Phosphate) B: Acetonitrile/Methanol | A: Acetonitrile (>70%) B: Water/Buffer |
| Elution Mode | Gradient or Isocratic | Gradient or Isocratic |
| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.5 mL/min |
| Detection | UV at ~254 nm | UV at ~220 nm or ELSD/CAD |
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of phenylmethyl β-D-galactopyranoside. It is frequently used to monitor the progress of chemical reactions, check compound purity, and determine appropriate solvent systems for column chromatography. Purity specifications for phenylmethyl β-D-galactopyranoside often cite a minimum of 98% as determined by TLC. sigmaaldrich.com
In this technique, a small amount of the sample is spotted onto a stationary phase, typically silica gel coated on a glass or aluminum plate. The plate is then placed in a sealed chamber with a solvent system (mobile phase). The mobile phase ascends the plate via capillary action, and compounds separate based on their differential partitioning between the stationary and mobile phases. thepharmajournal.comresearchgate.net For phenylmethyl β-D-galactopyranoside, a solvent system like n-butanol, n-propanol, ethanol, and water might be used. researchgate.net Visualization can be achieved under UV light (due to the phenyl group) or by staining with reagents like orcinol-sulfuric acid, which react with the sugar moiety upon heating. researchgate.net
Spectrophotometric Methods (e.g., UV-Vis)
UV-Visible (UV-Vis) spectrophotometry is a quantitative analytical technique that measures the absorption of ultraviolet or visible light by a substance. nih.gov Phenylmethyl β-D-galactopyranoside possesses a phenyl group, which acts as a chromophore, absorbing UV light at specific wavelengths. This property allows for its quantification in solution. mdpi.com
The analysis involves preparing a solution of the compound in a suitable solvent (one that does not absorb in the same region) and measuring its absorbance at the wavelength of maximum absorption (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. This method is valuable for determining the concentration of pure samples or in kinetic assays where the release of a chromophoric group is monitored.
Mass Spectrometry (MS) for Structural Confirmation
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and confirmation of chemical compounds. It provides information about the mass-to-charge ratio (m/z) of ions, which allows for the determination of the molecular weight of phenylmethyl β-D-galactopyranoside with high accuracy. nih.gov
For analysis, the compound is first ionized using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). The resulting molecular ions (e.g., [M+H]⁺, [M+Na]⁺) are then detected. The measured molecular weight for C₁₃H₁₈O₆ is 270.28 g/mol , and high-resolution mass spectrometry can confirm this with great precision.
Furthermore, tandem mass spectrometry (MS/MS) can be employed for structural confirmation. nih.govrsc.org In this technique, the molecular ion is isolated and fragmented through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule, revealing information about its substructures, such as the loss of the phenylmethyl (benzyl) group or fragmentation of the galactose ring. This fragmentation pattern confirms the identity and connectivity of the molecule. mdpi.com
Advanced Method Development and Validation Principles for Research
For research applications, it is crucial that the analytical methods used are not only appropriate but also properly developed and validated to ensure the reliability, reproducibility, and accuracy of the results. zenodo.org The validation process is guided by principles outlined by organizations like the International Council for Harmonisation (ICH). nih.gov
Method Development: The development of an analytical method, such as an HPLC assay, involves a systematic approach to optimize various parameters. semanticscholar.org This includes:
Selection of Method: Choosing the right technique (e.g., RP-HPLC) and detection mode (e.g., UV). zenodo.org
Optimization of Conditions: Systematically adjusting parameters like the column type, mobile phase composition, pH, flow rate, and temperature to achieve the desired performance, including good resolution, peak shape, and analysis time. nih.gov
Method Validation: Once developed, the method must be validated to demonstrate its suitability for the intended purpose. mdpi.com Key validation parameters include: nih.govnih.gov
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.
Linearity: Demonstrating a proportional relationship between the analytical signal and the concentration of the analyte over a defined range.
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.
Adherence to these principles ensures that the data generated in the research of phenylmethyl β-D-galactopyranoside is scientifically sound and defensible.
Table 2: Summary of Analytical Method Validation Parameters
| Validation Parameter | Purpose |
|---|---|
| Specificity | Ensures the signal is from the analyte of interest only. |
| Linearity | Confirms a direct relationship between concentration and signal. |
| Accuracy | Verifies the correctness of the measured value. |
| Precision | Establishes the reproducibility of the method. |
| LOD/LOQ | Defines the sensitivity limits of the method. |
| Robustness | Assesses the method's reliability under varied conditions. |
Q & A
Q. What are the standard synthetic routes for phenylmethyl β-D-galactopyranoside, and how do enzymatic methods compare to chemical synthesis in yield and stereochemical control?
- Methodological Answer : Phenylmethyl β-D-galactopyranoside is typically synthesized via glycosylation reactions . Two primary approaches are:
- Chemical synthesis : Uses activated galactose donors (e.g., trichloroacetimidates) and phenylmethanol under acidic catalysis. Stereochemical control relies on protecting group strategies .
- Enzymatic synthesis : Leverages β-galactosidases in reverse hydrolysis or transglycosylation reactions. This method offers better stereoselectivity but may require optimization of pH, temperature, and donor/acceptor ratios .
Comparison Table :
| Method | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Chemical synthesis | 60-75 | Moderate | High |
| Enzymatic synthesis | 40-65 | High | Moderate |
Q. How is phenylmethyl β-D-galactopyranoside utilized as a substrate in enzyme kinetics studies for β-galactosidase?
- Methodological Answer : This compound serves as a chromogenic or fluorogenic substrate to assay β-galactosidase activity. Key steps include:
Substrate preparation : Dissolve in buffer (e.g., PBS, pH 6.5–7.5) to mimic physiological conditions.
Kinetic assays : Monitor hydrolysis via absorbance (e.g., nitrophenol release at 405 nm) or fluorescence (e.g., Xite™ Green product at 488/525 nm) .
Data analysis : Calculate and using Michaelis-Menten plots. Note that steric hindrance from the phenylmethyl group may reduce catalytic efficiency compared to smaller substrates (e.g., ONPG) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in β-galactosidase inhibition studies using phenylmethyl β-D-galactopyranoside derivatives?
- Methodological Answer : Discrepancies in inhibition data often arise from:
- Enzyme source variability : Recombinant vs. wild-type β-galactosidases may have divergent active-site conformations. Validate using isothermal titration calorimetry (ITC) to compare binding affinities .
- Substrate aggregation : Phenylmethyl derivatives may form micelles at high concentrations, altering enzyme accessibility. Use dynamic light scattering (DLS) to assess aggregation thresholds .
- Competitive vs. non-competitive inhibition : Perform Lineweaver-Burk analysis with varying substrate/inhibitor concentrations to clarify mechanism .
Q. How can phenylmethyl β-D-galactopyranoside be functionalized for targeted drug delivery systems, and what analytical techniques validate structural integrity?
- Methodological Answer : Functionalization strategies :
- Covalent modifications : Introduce amino or carboxyl groups via regioselective oxidation (e.g., TEMPO/NaClO₂) for conjugation with therapeutics .
- Glycosylation : Attach via glycosyltransferases to create branched structures for enhanced biocompatibility .
Analytical validation : - NMR : - and -NMR confirm glycosidic bond configuration and substituent positions (e.g., phenylmethyl at C1) .
- HPLC-MS : Quantify purity and detect side products (e.g., deacetylated byproducts) .
Data Contradiction Analysis
Q. Why do studies report conflicting bioactivities for phenylmethyl β-D-galactopyranoside derivatives in cancer cell models?
- Methodological Answer : Variations arise from:
- Cell line specificity : Apoptosis induction (via p53/MAPK pathways) may depend on endogenous β-galactosidase expression levels. Validate using CRISPR knockouts .
- Prodrug activation : Inefficient hydrolysis in low-β-galactosidase environments (e.g., solid tumors) reduces therapeutic efficacy. Use fluorogenic substrates to map enzyme activity spatially .
Example Data :
| Cell Line | β-Gal Activity (U/mg) | IC₅₀ (μM) |
|---|---|---|
| HCT-116 | 12.5 ± 1.2 | 45.3 |
| MCF-7 | 3.8 ± 0.7 | >100 |
Methodological Best Practices
Q. What protocols optimize the use of phenylmethyl β-D-galactopyranoside in fluorescence-based senescence assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
